molecular formula C7H5FN2S B1267395 2-Amino-6-fluorobenzothiazole CAS No. 348-40-3

2-Amino-6-fluorobenzothiazole

Cat. No. B1267395
CAS RN: 348-40-3
M. Wt: 168.19 g/mol
InChI Key: CJLUXPZQUXVJNF-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzothiazole is part of the benzothiazole family, compounds known for their diverse biological activities and applications in organic synthesis and materials science. The presence of both amino and fluoro substituents influences its reactivity and interaction with biological systems, making it a subject of study for its antitumor, antimicrobial, and enzyme inhibition properties among others.

Synthesis Analysis

Synthesis of 2-Amino-6-fluorobenzothiazole and its derivatives involves condensation reactions, reduction processes, and modifications to introduce the fluoro group. For example, derivatives of 6-amino-2-phenylbenzothiazole bearing fluoro substituents have been synthesized through reactions involving substituted benzaldehydes and 2-amino-5-nitrothiophenol, followed by reduction of nitro derivatives to amino derivatives (Racané et al., 2006). Additionally, carbon-11 labeled fluorinated 2-arylbenzothiazoles have been developed as potential PET cancer imaging agents, showcasing the compound's relevance in medical imaging (Wang et al., 2006).

Molecular Structure Analysis

Vibrational, NMR, and electronic spectra analyses, alongside quantum chemical investigations, have provided detailed insights into the molecular structure of 2-Amino-6-fluorobenzothiazole. Studies using FT-IR, FT-Raman spectral measurements, and ab initio and DFT calculations reveal the compound's structural parameters, harmonic vibrational frequencies, and the impact of fluoro and amino groups on its properties (Arjunan et al., 2011).

Chemical Reactions and Properties

The chemical behavior of 2-Amino-6-fluorobenzothiazole includes its participation in various reactions, such as nucleophilic substitutions and interactions with other organic compounds, influenced by the presence of reactive amino and fluoro groups. The compound's utility in synthesizing novel derivatives with potential antitumor and antimicrobial activities showcases its chemical versatility.

Physical Properties Analysis

The physical properties of 2-Amino-6-fluorobenzothiazole, including its solubility, melting point, and crystalline structure, are crucial for its application in different scientific domains. The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, for example, highlights the compound's ability to form stable crystal structures, important for its characterization and use in solid-state chemistry (Banerjee et al., 2022).

Scientific Research Applications

Antitumor Properties and Prodrug Development

2-Amino-6-fluorobenzothiazole and its derivatives exhibit potent antitumor properties. Their application in cancer therapy has been explored through the development of amino acid prodrugs to improve solubility and bioavailability. These prodrugs demonstrate significant efficacy against various cancer cell lines, including breast and ovarian cancers. The development of water-soluble prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (NSC 710305, 6d) has progressed to clinical evaluation phases due to their promising pharmaceutical properties and potent antiproliferative activity (Bradshaw et al., 2002); (Hutchinson et al., 2002).

Molecular Investigations

Extensive studies have been conducted on the molecular properties of 2-amino-6-fluorobenzothiazole, including vibrational, nuclear magnetic resonance, and electronic spectral analyses. These studies provide insights into the compound’s structural parameters, chemical shifts, and electronic properties, which are crucial for understanding its biological activity and developing pharmaceutical applications (Arjunan et al., 2011).

Inhibitory Activity in Biological Systems

Research has shown that derivatives of 2-amino-6-fluorobenzothiazole, particularly those with specific fluorine substitutions, can inhibit photosynthetic electron transport in biological systems. This inhibition indicates potential applications in studying or modulating biological processes related to photosynthesis and cellular energy production (Imramovský et al., 2014).

Interaction with β-Cyclodextrin

The interaction between 2-amino-6-fluorobenzothiazole and β-cyclodextrin has been investigated, revealing the formation of inclusion complexes. This interaction is significant for understanding how 2-amino-6-fluorobenzothiazole can be used in drug delivery systems and for enhancing its solubility and stability (Rajamohan et al., 2008).

Synthesis of Radiotracers for Imaging

Fluorinated 2-arylbenzothiazoles, including 2-amino-6-fluorobenzothiazole derivatives, have been synthesized as potential PET cancer imaging agents. This research indicates potential applications in non-invasive imaging of cancers, enhancing the diagnosis and treatment monitoring of various cancer types (Wang et al., 2006).

Safety And Hazards

2-Amino-6-fluorobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including 2-Amino-6-fluorobenzothiazole, are anticipated to be related to green chemistry . This involves the use of environmentally friendly methods in the synthesis process .

properties

IUPAC Name

6-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUXPZQUXVJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313051
Record name 2-Amino-6-fluorobenzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluorobenzothiazole

CAS RN

348-40-3
Record name 2-Amino-6-fluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 348-40-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting compounds of the formula III wherein X is chlorine or bromine can be prepared from corresponding 2-benzothiazole-amines by reaction with a warm concentrated hydrohalic acid and sodium nitrite [See H. Mazzone and G. Pappalardo, Il Farmaco, Ed. Sc. 32, 348-354 (1977)]. Thus, for example, 2,6-dichlorobenzothiazole (m.p. 99°-101° C.) can be obtained from 6-chloro-2-benzothiazole-amine, and 2-chloro-6-fluorobenzothiazole (m.p. 92°-93° C.) can be obtained from 6-fluoro-2-benzothiazole-amine.
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formula III
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hydrohalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
V Arjunan, PS Balamourougane, CV Mythili… - Journal of Molecular …, 2011 - Elsevier
… The FT-IR (4000–400 cm −1 ) and FT-Raman (4000–100 cm −1 ) spectral measurements of 2-amino-6-fluorobenzothiazole (2A6FBT) and complete assignments of the observed …
Number of citations: 31 www.sciencedirect.com
R Rajamohan, S Kothai Nayaki… - Collection of …, 2008 - cccc.uochb.cas.cz
… 2-Amino-6-fluorobenzothiazole was obtained from Aldrich Co. and purified by recrystallisation … 2-Amino6-fluorobenzothiazole exists as monocation at pH 1.5 and neutral form at pH 7.0. …
Number of citations: 15 cccc.uochb.cas.cz
J Jai-Nhuknan, AG Karipides, JM Hughes… - … Section C: Crystal …, 1997 - scripts.iucr.org
… 2-Amino-6-fluorobenzothiazole … ZORTEP (Zsolnai, 1995) plot at 50% probability of 2-amino6-fluorobenzothiazole. … The packing of 2-amino-6-fluorobenzothiazole. The structure forms alternating hydrophobic …
Number of citations: 8 scripts.iucr.org
M Pejchalová, R Havelek, K Královec… - Medicinal Chemistry …, 2017 - Springer
… by reaction of 2-amino-6-fluorobenzothiazole with potassium hydroxide. To the 48% water solution of potassium hydroxide (370 mmol), 70 mmol of 2-amino-6-fluorobenzothiazole was …
Number of citations: 14 link.springer.com
M Wang, M Gao, BH Mock, KD Miller… - Bioorganic & medicinal …, 2006 - Elsevier
… 2-amino-5-fluorobenzothiazole (9a) was obtained from the cyclization of compound 8 with bromine in 64% yield, 15 and 2-amino-6-fluorobenzothiazole (9b) was prepared by one-pot …
Number of citations: 176 www.sciencedirect.com
JE Drake, MB Hursthouse, P Kriplani… - Main Group …, 2009 - content.iospress.com
… was noted in 2-amino-6-fluorobenzothiazole [1.295(2) and … ) and 88.71(8)8 in 2-amino-6fluorobenzothiazole [25], as are the … (2) and 116.2(1)8 in 2-amino-6-fluorobenzothiazole [25] and …
Number of citations: 2 content.iospress.com
S Govori, V Kaljaj, V Rapic, L Kaljaj… - Heterocyclic …, 2002 - degruyter.com
… Starting from the same coumarin substrate by the action of 2-amino-6-fluorobenzothiazole, 2-aminopyridin-3-ol or 1-aminoisoquinoline under the similar conditions, the following …
Number of citations: 33 www.degruyter.com
AK Pathak, V Chawla, SK Saraf - Journal of Chemistry, 2011 - hindawi.com
… Abstract: A new series of 1,3-pyrimidine derivatives (3a-f) have been synthesized by reacting 2,4,6-Trichloropyrimidine with nucleophilic reagents 2amino-6-fluorobenzothiazole (1) in …
Number of citations: 10 www.hindawi.com
M Daci-Ajvazi, S Govori, S Omeragiq - Journal of Chemistry, 2011 - hindawi.com
… A mixture of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride (1 g, 0.0036 mol), 20 mL of dry benzene, 0.62 g (0.0036 mol) of 2-amino-6-fluorobenzothiazole and a portion of …
Number of citations: 6 www.hindawi.com
V Sareen, V Khatri, P Jain, K Sharma - 2006 - nopr.niscpr.res.in
2,4,6-Trichloro-1,3,5-triazine has been reacted selectively with nucleophilic reagents, 6-Fluoro-2-aminobenzothiazole 1, phenyl thioureas 2 and different substituted thioureas 3 to give 2…
Number of citations: 21 nopr.niscpr.res.in

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